molecular formula C9H9BrFN B1380854 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1781658-50-1

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1380854
M. Wt: 230.08 g/mol
InChI Key: AUBCNXWUINQWCX-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1781658-50-1 . It has a molecular weight of 230.08 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7 (6)9 (8)11/h1-2,12H,3-5H2 .


Chemical Reactions Analysis

The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

  • Medicinal Chemistry

    • Summary of Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods of Application : The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .
    • Results or Outcomes : Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
  • Pharmaceutical Chemistry

    • Summary of Application : A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • Results or Outcomes : The strains that were most susceptible to the action of the compound at 25 μg ml −1 were Staphylococcus .
  • Chemical Synthesis

    • Summary of Application : “6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline” is used as a building block in chemical synthesis .
    • Results or Outcomes : The compound is available for purchase, indicating its use in various chemical reactions .
  • Pharmaceutical Intermediate

    • Summary of Application : “7-Bromo-1,2,3,4-tetrahydroisoquinoline” is used as a pharmaceutical intermediate .
    • Results or Outcomes : The compound is available for purchase, indicating its use in the synthesis of various pharmaceuticals .
  • Chemical Synthesis

    • Summary of Application : “6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline” is used as a building block in chemical synthesis .
    • Results or Outcomes : The compound is available for purchase, indicating its use in various chemical reactions .
  • Pharmaceutical Intermediate

    • Summary of Application : “7-Bromo-1,2,3,4-tetrahydroisoquinoline” is used as a pharmaceutical intermediate .
    • Results or Outcomes : The compound is available for purchase, indicating its use in the synthesis of various pharmaceuticals .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCNXWUINQWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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